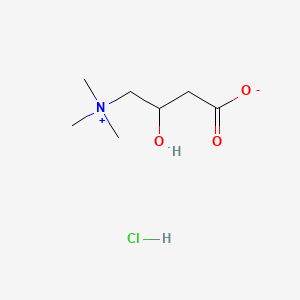

Bisphenol F-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bisphenol F (BPF) is a chemical compound increasingly used in industry, particularly as a substitute for Bisphenol A (BPA) due to its similar chemical structure and properties. BPF is part of the bisphenol family, known for their application in the production of polymers and plastics. Recent research focuses on BPF's synthesis, structure, and potential effects on health and the environment due to its endocrine-disrupting capabilities.

Synthesis Analysis

The synthesis of BPF typically involves the condensation of phenol with formaldehyde, with variations in the process leading to different derivatives. Microwave irradiation has been shown to significantly reduce the reaction time from hours to minutes, offering a high yield of BPF (Liu Qicheng, 2010). Another study highlights a solventless method for synthesizing BGF (a related compound) and its derivatives, indicating progress towards more environmentally friendly production methods (Thirukumaran Periyasamy et al., 2016).

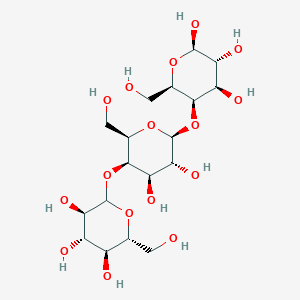

Molecular Structure Analysis

The molecular structure of BPF is confirmed through techniques such as FT-IR, NMR (1H and 13C), MS, and GC, ensuring the purity and structural integrity of the synthesized compound. These analytical methods are crucial for identifying the specific atomic arrangement and chemical bonds within BPF molecules, contributing to a deeper understanding of its properties and reactivity.

Chemical Reactions and Properties

BPF undergoes various chemical reactions, including polymerization and interaction with DNA. Its ability to form polybenzoxazines through ring-opening polymerization indicates its potential for creating materials with specific thermal and mechanical properties (Thirukumaran Periyasamy et al., 2016). Additionally, studies on BPF's interaction with DNA highlight its minor groove binding capabilities, suggesting potential genotoxic effects (Afia Usman & Masood Ahmad, 2017).

Scientific Research Applications

Estrogenic Activity in Zebrafish

Bisphenol F (BPF), along with BPA and BPS, has been shown to have estrogenic activity. This was demonstrated using zebrafish-specific in vitro and in vivo assays, highlighting the potential endocrine-disrupting effects of these compounds. BPF, in particular, was found to strongly induce vitellogenin synthesis in adult male zebrafish, suggesting its significant estrogenic impact (Le Fol et al., 2017).

Binding to Calf Thymus DNA

Research on BPF's interaction with calf thymus DNA used multi-spectroscopic and molecular docking techniques. This study provided insights into the minor groove binding mechanism of BPF and highlighted its potential genotoxic effects, suggesting risks associated with BPF exposure (Usman & Ahmad, 2017).

Impact on Human Adipose-Derived Stem Cells

In vitro studies on human adipose-derived stem cells (hASCs) exposed to BPF demonstrated its potential obesogenic effects. BPF exposure led to a dose-response increase in intracellular lipid accumulation and upregulation of adipogenic markers. This suggests that BPF, like other bisphenols, may contribute to obesity through its impact on adipocyte differentiation (Reina-Pérez et al., 2021).

Eryptosis-Inducing Activity

BPF, along with other bisphenols, has been studied for its eryptotic potential in human red blood cells. This study found that BPF can induce eryptosis, a form of programmed cell death in erythrocytes, by increasing calcium ion levels and activities of calpain and caspase-3. This reveals the potential harmful impact of BPF on blood cell health (Maćczak et al., 2016).

Adverse Outcome Pathway Network

A computational approach combining text mining and systems biology was used to connect BPF to adverse outcome pathways (AOPs). This study linked BPF to various types of cancers and other health issues, emphasizing the need for comprehensive assessments of BPF’s safety (Rugard et al., 2019).

Mechanism of Action

Target of Action

Bisphenol F-13C6, structurally related to Bisphenol A (BPA), is an organic synthetic compound . It belongs to the category of molecules known as bisphenols, which feature two phenol groups connected via a linking group . The primary targets of this compound are estrogen receptors . It can bind to these receptors, thereby affecting body weight and tumorigenesis .

Mode of Action

This compound interacts with its targets, the estrogen receptors, and induces changes in the body. Due to its hormone-like properties, it may bind to estrogen receptors, thereby affecting both body weight and tumorigenesis . It may also affect metabolism and cancer progression, by interacting with GPR30, and may impair male reproductive function, by binding to androgen receptors .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to disrupt testicular function via apoptotic signaling . Several transcription factors, including PPARγ, C/EBP, Nrf2, HOX, and HAND2, are involved in this compound action on fat and liver homeostasis, the cardiovascular system, and cancer . Furthermore, epigenetic changes, such as DNA methylation, histones modification, and changes in microRNAs expression contribute to this compound pathological effects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Bisphenol F undergoes two primary phase II biotransformations to form the corresponding glucuronide and sulfate . These processes impact the bioavailability of the compound in the body.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to have estrogenic, progesteronic, and anti-androgenic effects . The overarching implications of these hormonal changes for humans are decreases in testosterone secretions, especially in male testes, and increases in the activity of estrogen .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound is increasingly used as a substitute for BPA in response to concerns about the health effects of BPA . It is used in the manufacture of plastics and epoxy resins, and is found in food containers, thermal paper for receipts, and coatings for water pipes . These uses expose this compound to various environmental conditions that can affect its action and stability.

Safety and Hazards

Future Directions

Future investigations based on knowledge gaps include mechanistic studies in the central nervous system of zebrafish to address neurotoxicity, behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors, studies that broaden understanding of potential endocrine disrupting effects of BPF, studies into metabolic disruption with a focus on glutathione and aromatic amino acids, and studies utilizing mixture exposures with other BPA analogs to reflect environmental conditions more accurately .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Bisphenol F-13C6 can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenol", "Acetone", "13C6-labeled formaldehyde", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Phenol is reacted with acetone in the presence of a base catalyst such as sodium hydroxide to form Bisphenol A.", "Step 2: Bisphenol A is then reacted with 13C6-labeled formaldehyde in the presence of an acid catalyst such as sulfuric acid to form Bisphenol F-13C6.", "Step 3: The product is then purified through a series of washing and drying steps to obtain the final product." ] } | |

CAS RN |

1410794-06-7 |

Molecular Formula |

C₇¹³C₆H₁₂O₂ |

Molecular Weight |

206.19 |

synonyms |

1,1-Bis(4-hydroxyphenyl)methane-13C6; 4,4’-Bis(hydroxyphenyl)methane-13C6; 4,4’-Dihydroxydiphenylmethane-13C6; 4,4’-Methylenebis[phenol]-13C6; 4,4’-Methylenediphenol-13C6; Bis(p-hydroxyphenyl)methane-13C6; Bis(4-hydroxyphenyl)methane-13C6; HDM-13C6; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)

![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)

![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)